1-(3-fluorophenyl)-5-oxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrrolidine-3-carboxamide
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Description
1-(3-fluorophenyl)-5-oxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is a Targeted Protein that is a mediator of abnormal cellular proliferation . The compound is designed to bind to this protein, thereby influencing its function and potentially altering the course of diseases associated with abnormal cellular proliferation .
Mode of Action
The compound, also known as a Degronimer , consists of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to the Targeted Protein . The Degron is a part of the compound that can cause the degradation of the Targeted Protein . This interaction between the compound and its target results in the degradation of the Targeted Protein, thereby potentially inhibiting abnormal cellular proliferation .
Result of Action
The molecular and cellular effects of the compound’s action involve the degradation of the Targeted Protein . This degradation can potentially inhibit abnormal cellular proliferation, which is often associated with various diseases .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-14-4-3-5-15(11-14)26-12-13(10-20(26)28)21(29)23-17-7-2-1-6-16(17)18-8-9-19(27)25-24-18/h1-9,11,13H,10,12H2,(H,23,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHVJTAEZRIOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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